molecular formula C23H22Cl2N2O3S B3552092 N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide

Cat. No.: B3552092
M. Wt: 477.4 g/mol
InChI Key: SMHOVBKGRGGCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzyl, dichlorophenyl, sulfonyl, and dimethylphenyl groups attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Benzyl Intermediate: This step involves the reaction of benzyl chloride with a suitable amine to form a benzylamine intermediate.

    Introduction of the Dichlorophenyl Group: The benzylamine intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride under basic conditions to introduce the dichlorophenyl group.

    Formation of the Glycinamide Backbone: The resulting compound is then reacted with glycine or a glycine derivative to form the glycinamide backbone.

    Introduction of the Dimethylphenyl Group: Finally, the compound is reacted with 2,4-dimethylphenyl isocyanate to introduce the dimethylphenyl group, resulting in the formation of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dichlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide can be compared with similar compounds such as:

    N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycinamide: Similar structure but with different substitution patterns on the phenyl ring.

    N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)glycinamide: Similar structure but with methoxy groups instead of methyl groups.

    N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide: Similar structure but with fluorine atoms instead of methyl groups.

The uniqueness of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O3S/c1-16-8-11-21(17(2)12-16)26-23(28)15-27(14-18-6-4-3-5-7-18)31(29,30)22-13-19(24)9-10-20(22)25/h3-13H,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHOVBKGRGGCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.